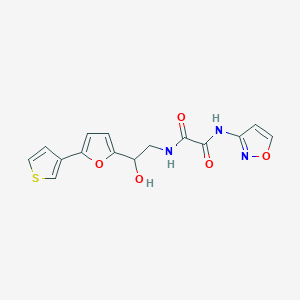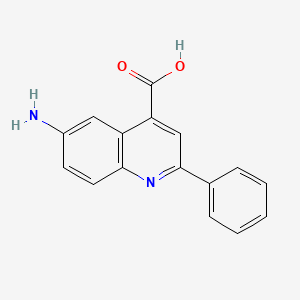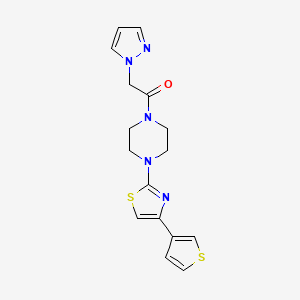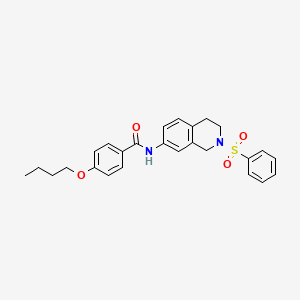
2-(4-fluorophenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide, also known as FP-PAAM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Scientific Research Applications
1. Fluoroionophores for Metal Recognition
A study developed fluoroionophores from diamine-salicylaldehyde (DS) derivatives, highlighting their application in metal cation recognition. These compounds demonstrated specificity for Zn^2+ and Cd^2+ in various solutions, indicating their utility in cellular metal staining and analytical chemistry for metal ion detection (Hong et al., 2012).
2. Corrosion Inhibition
Research on piperidine derivatives, including their adsorption and corrosion inhibition properties on iron, has been conducted. This study involved quantum chemical calculations and molecular dynamics simulations, suggesting potential applications in materials science, specifically for protecting metals against corrosion (Kaya et al., 2016).
3. Chemosensors for Metal Ions
A chemosensor based on a similar structural motif was synthesized for Zn^2+ detection, demonstrating potential applications in environmental monitoring and biological research. This sensor showed remarkable fluorescence enhancement in the presence of Zn^2+, highlighting its utility for detecting and quantifying metal ions in various samples (Park et al., 2015).
4. Antiproliferative Activity Against Cancer Cell Lines
Synthesis and studies of new functionalized pyridine linked thiazole derivatives revealed promising anticancer activity, particularly against MCF-7 and HepG2 cell lines. These findings suggest potential applications in the development of novel anticancer agents (Alqahtani & Bayazeed, 2020).
5. Neuroprotective and Antidepressant Effects
The preclinical characterization of a novel compound for treatment-resistant depression (TRD) explored its binding affinity and selective inhibition of GluN2B receptor function. This research indicates potential applications in the development of treatments for mental health disorders (Bristow et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
The compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting this pathway, the compound can potentially prevent cancer initiation, progression, and resistance to cancer therapy .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could be a potential therapeutic agent for breast cancer .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-16-4-6-17(7-5-16)25-14-19(24)22-13-15-8-11-23(12-9-15)18-3-1-2-10-21-18/h1-7,10,15H,8-9,11-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIJLJILTDJFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone](/img/structure/B2767050.png)
![N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2767053.png)



![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxybenzamide](/img/structure/B2767057.png)
![[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2767058.png)
![Ethyl 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]acetate](/img/structure/B2767062.png)

![N-(4-acetylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2767064.png)


![Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2767069.png)
methanone](/img/structure/B2767070.png)
